N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with a methyl group at position 4 and a phenyl group at position 1. The thioacetamide moiety bridges the pyridazine ring to a furan-2-ylmethyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(23-22-13)27-12-17(25)20-10-15-8-5-9-26-15/h2-9,11H,10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNACXXEOFCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a furan moiety linked to a thioacetamide group and a pyrazolo[3,4-d]pyridazine structure. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy. The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Apoptosis Induction : Many pyrazole derivatives promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : Some derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as Aurora-A and CDK2.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| HepG2 | 17.82 | Kinase inhibition |
The IC50 values suggest that the compound exhibits significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related pyrazole compounds. The findings showed that modifications to the thioacetamide group significantly influenced biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency |
| Furan substitution | Enhanced selectivity |
| Pyrazole ring size | Altered binding affinity |
These modifications can be crucial for optimizing the therapeutic efficacy of compounds like this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazolo-pyridazine, pyrazolo-pyrimidine, and triazino-indole derivatives. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.
Core Heterocyclic Structure and Substituent Variations
- Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 123 in ) by the presence of an additional nitrogen atom in the pyridazine ring.
- Substituent Effects: The 4-methyl-1-phenyl substituents on the pyridazine ring are conserved in some analogs (e.g., compound 118d in ), but others feature chloro or bromo groups (e.g., 123 and 118d), which may enhance lipophilicity or metabolic stability . The furan-2-ylmethyl group in the target compound contrasts with morpholinophenyl (compound 123) or chlorophenethylamino (compound 118d) substituents in analogs, suggesting divergent solubility and pharmacokinetic profiles .
Physicochemical Properties
- Melting Points :
Melting points for pyrazolo-pyridazine/pyrimidine analogs range from 107–124°C (e.g., 123 : 107–118°C, 118d : 118–124°C), comparable to thiadiazole derivatives in (e.g., 5e : 132–134°C, 5k : 135–136°C) . The target compound’s furan substituent may lower its melting point due to reduced crystallinity. - Elemental Analysis :
Analogs like 123 and 118d show close alignment between calculated and found elemental composition (e.g., C: 55.25% vs. 55.55% in 123 ), indicating high purity . Similar rigor in synthesis is expected for the target compound.
Data Tables
Table 2: Elemental Analysis of Selected Analogs
| Compound ID | Molecular Formula | C (%) Calc/Found | H (%) Calc/Found | N (%) Calc/Found |
|---|---|---|---|---|
| 123 | C₂₅H₂₄N₆Cl₂O₂S | 55.25/55.55 | 4.45/4.48 | 15.46/15.06 |
| 118d | C₃₃H₃₃N₇O₂Cl₂S | 59.81/59.55 | 5.02/4.95 | 14.80/14.51 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
